molecular formula C11H9Cl2N3OS2 B2783892 N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 693231-02-6

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2783892
CAS No.: 693231-02-6
M. Wt: 334.23
InChI Key: GJTPHKXAZAJWJY-UHFFFAOYSA-N
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Description

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea to form the intermediate 3,4-dichlorobenzylthiourea. This intermediate is then cyclized with acetic anhydride to yield the desired thiadiazole derivative. The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms on the benzyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions typically require controlled temperatures and may be carried out in solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It has potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Agriculture: It can be used as a pesticide or herbicide to protect crops from pests and diseases.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes in pathogens, leading to their death or inhibition. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: These compounds also contain sulfur and nitrogen in a five-membered ring and have similar biological activities.

    Triazoles: These compounds contain three nitrogen atoms in a five-membered ring and are known for their antifungal and antimicrobial properties.

    Indoles: These compounds contain a fused benzene and pyrrole ring and have diverse biological activities.

Uniqueness

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the 3,4-dichlorobenzyl group, which can enhance its biological activity and specificity. The combination of the thiadiazole ring with the dichlorobenzyl group provides a unique structural framework that can be exploited for various applications.

Properties

IUPAC Name

N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3OS2/c1-6(17)14-10-15-16-11(19-10)18-5-7-2-3-8(12)9(13)4-7/h2-4H,5H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTPHKXAZAJWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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